molecular formula C26H32N4O7S2 B2719633 N-(3,4-dimethoxyphenethyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351589-32-6

N-(3,4-dimethoxyphenethyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2719633
CAS No.: 1351589-32-6
M. Wt: 576.68
InChI Key: GRHYQYJWFJPVCK-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure:

  • 3,4-Dimethoxyphenethyl group: A lipophilic aromatic moiety that may enhance blood-brain barrier penetration and receptor binding, analogous to neurotransmitters like dopamine .
  • Piperazine-acetamide linker: Piperazine improves solubility and pharmacokinetics when formulated as an oxalate salt, a common strategy to enhance bioavailability .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2.C2H2O4/c1-30-20-6-5-18(14-21(20)31-2)7-8-25-23(29)15-27-9-11-28(12-10-27)16-24-26-19(17-33-24)22-4-3-13-32-22;3-1(4)2(5)6/h3-6,13-14,17H,7-12,15-16H2,1-2H3,(H,25,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHYQYJWFJPVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate, identified by its CAS number 1351589-32-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H32N4O7S2C_{26}H_{32}N_{4}O_{7}S_{2}, with a molecular weight of 576.7 g/mol. The structure features a complex arrangement that includes a dimethoxyphenethyl group and a thiophen-thiazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells. The presence of the thiazole and piperazine groups may facilitate interactions with cellular pathways involved in programmed cell death .
  • Inhibition of Tumor Growth : In vivo studies have shown that related compounds exhibit significant tumor growth inhibition in xenograft models. For instance, lead compounds in the same family have demonstrated efficacy against melanoma and pancreatic cancer by promoting autophagy alongside apoptosis .
  • Target Interaction : The compound likely interacts with specific receptors or enzymes, modulating their activity. This could involve binding to targets involved in cancer progression or neurodegenerative diseases .

Anticancer Activity

A comparative analysis of similar compounds reveals promising anticancer properties:

Compound NameIC50 (μM)Cancer TypeMechanism
Lead Compound 6b6.2Colon Carcinoma (HCT-116)Apoptosis & Autophagy
Related Thiazole Derivative27.3Breast Cancer (T47D)Cell Cycle Arrest
N-(3,4-dimethoxyphenethyl)-2-(4-methylpiperazinyl)acetamide43.4Breast Cancer (T47D)Apoptosis Induction

This table illustrates the effectiveness of related compounds in inhibiting cancer cell proliferation, suggesting that this compound may exhibit similar or enhanced activity.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that derivatives of this compound possess high potency against various cancer cell lines, including those resistant to conventional therapies. For example, the compound was tested against chronic myeloid leukemia (CML) cells and showed significant cytotoxicity .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution characteristics, essential for therapeutic efficacy. The compound's structural features suggest it may cross the blood-brain barrier, making it a candidate for neurological applications as well .
  • Toxicology Profile : Toxicological evaluations are critical for understanding the safety profile of new compounds. Early studies suggest that this compound has a manageable toxicity profile compared to existing chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to piperazine derivatives, which are known for their diverse biological activities. Piperazine compounds have been studied extensively for their roles in treating neurological disorders, anxiety, and depression due to their ability to influence neurotransmitter systems, particularly serotonin and dopamine pathways .

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. For instance, studies have demonstrated that certain piperazine compounds can inhibit the reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of many conventional antidepressants .

Antipsychotic Properties

N-(3,4-dimethoxyphenethyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate may also possess antipsychotic properties. The structural similarity to known antipsychotic agents suggests potential efficacy in managing conditions such as schizophrenia or bipolar disorder. Further studies are required to elucidate its specific receptor binding profiles and efficacy in clinical settings.

Neuropharmacology

The compound's interactions with various neurotransmitter receptors make it a candidate for neuropharmacological research. Its ability to modulate dopaminergic and serotonergic systems could lead to novel treatments for mood disorders and cognitive dysfunctions.

Case Studies and Research Findings

A number of studies have highlighted the potential applications of this compound:

Study Focus Findings
Study 1Antidepressant EffectsDemonstrated significant reduction in depressive-like behaviors in animal models when administered at specific dosages.
Study 2Neuroprotective PropertiesShowed potential neuroprotective effects against oxidative stress-induced neuronal damage.
Study 3Cognitive EnhancementIndicated improvement in cognitive function tests in rodent models, suggesting possible use in treating cognitive impairments .

Chemical Reactions Analysis

Alkylation of Piperazine

  • Mechanism : Piperazine reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium salts.

  • Reagents : Piperazine, alkyl halide, base (e.g., K₂CO₃).

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF).

  • Application : Formation of the thiazole-thiophene-piperazine subunit.

Acylation of Piperazine

  • Mechanism : Reaction with acyl chlorides (e.g., acetic acid chloride) to form amides.

  • Reagents : Piperazine, acyl chloride, base (e.g., pyridine).

  • Conditions : Stirring at room temperature.

  • Application : Integration of the acetamide group (e.g., phenethyl acetamide).

Formation of the Thiazole-Thiophene Moiety

The thiazole-thiophene subunit involves heterocyclic ring formation and cross-coupling.

Thiophene Substitution

  • Mechanism : Cross-coupling (e.g., Suzuki or Heck) to attach thiophene to the thiazole.

  • Reagents : Thiophene boronic acid, palladium catalyst, base.

  • Conditions : Microwave irradiation or reflux in DMF.

Amide Bond Formation

The acetamide group (N-(3,4-dimethoxyphenethyl)) forms via coupling reactions.

Coupling of Phenethylamine and Acetic Acid

  • Mechanism : Activation of the carboxylic acid (e.g., with HATU) followed by amide bond formation.

  • Reagents : Phenethylamine, acetic acid derivative, coupling agent (e.g., HATU), base (e.g., DIPEA).

  • Conditions : Stirring at room temperature.

  • Example : PubChem CID 24247338 involves a similar acetamide formation .

Oxalate Salt Formation

The oxalate counterion enhances solubility and stability.

Ion Exchange Reaction

  • Mechanism : Protonation of the amine group followed by reaction with oxalic acid.

  • Reagents : Amine compound, oxalic acid, ethanol.

  • Conditions : Stirring at room temperature.

  • Example : Sigma-Aldrich SYV00006 describes analogous salt formation .

Key Reaction Pathways Comparison

Reaction Type Reagents Conditions Yield Reference
Piperazine alkylationPiperazine, alkyl halide, K₂CO₃Reflux in DMF~70-80%
Thiazole synthesisThiourea, α-keto ester, HClHeating in ethanol~60-70%
Amide couplingHATU, DIPEA, DMFRoom temperature~85-90%
Oxalate salt formationOxalic acid, ethanolRoom temperature~95%

Research Findings

  • Kinetic and Mechanistic Insights :

    • Piperazine alkylation proceeds via nucleophilic substitution, with steric hindrance influencing regioselectivity .

    • Thiazole formation via Hantzsch reaction involves tautomerization of thiourea intermediates .

  • Optimization Studies :

    • Microwave-assisted synthesis accelerates thiazole formation (WO2012035423A1) .

    • Use of coupling agents like HATU enhances amide bond efficiency .

  • Safety Considerations :

    • Handling thiourea and alkyl halides requires protective gear due to toxicity .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key structural analogs from the literature:

Compound Name / ID Key Substituents Heterocyclic Core Pharmacokinetic Features Hypothesized Targets References
Target Compound 3,4-Dimethoxyphenethyl, Thiophen-2-yl-thiazole Thiazole, Piperazine High solubility (oxalate salt) CNS receptors (e.g., 5-HT, dopamine)
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5) Quinazolinone, Thioxothiazolidinone Quinazoline, Thiazolidinone Moderate solubility (neutral form) Enzymes (e.g., kinases, PDE inhibitors)
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-Br-phenyl)thiazol-5-yl]acetamide (9c) Bromophenyl, Benzodiazole Thiazole, Triazole Low solubility (lipophilic Br) Antimicrobial targets
2-(4-(3-Benzooxazin-4-ylpropanoyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (29c) Benzooxazinone, Thiazol-2-yl Piperazine, Thiazole Moderate solubility Anti-inflammatory/Cancer targets
N-(4-Methoxyphenyl)-2-(4-(5-(quinoxalin-2-ylthio)oxadiazol-2-yl)phenoxy)acetamide (10g) Quinoxaline, Oxadiazole Oxadiazole, Quinoxaline Low solubility (rigid core) Anticancer/antiviral targets

Key Differentiators

  • Thiophene vs. Halogenated Aryl Groups : The target’s thiophene ring may improve metabolic stability compared to bromophenyl (9c) or fluorophenyl (9b) groups, which are prone to oxidative dehalogenation .
  • Oxalate Salt vs. Free Base : Piperazine derivatives like 29c and 29d are free bases, whereas the target’s oxalate salt enhances aqueous solubility, facilitating oral administration .
  • 3,4-Dimethoxyphenethyl vs. Benzooxazinone: The dimethoxyphenethyl group likely confers greater CNS activity than the benzooxazinone in 29c, which may favor peripheral targets .

Research Findings and Hypotheses

  • Target vs. Quinazolinone Derivatives (Compound 5): Compound 5’s thioxothiazolidinone and quinazolinone moieties are associated with kinase inhibition .
  • Target vs. Triazole-Thiazole Hybrids (9a-e) : Compounds 9a-e exhibit antimicrobial activity due to triazole-thiazole synergy . The target’s piperazine and dimethoxyphenethyl groups may redirect activity toward neuromodulation.
  • Target vs. Oxadiazole-Quinoxaline Hybrids (10g): The oxadiazole in 10g is electron-deficient, limiting membrane permeability.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the phenethylamine moiety and the thiazole-piperazine-acetamide core using carbodiimide coupling agents (e.g., EDCI/HOBt) .
  • Piperazine functionalization : Alkylation of the piperazine ring with a thiophene-substituted thiazole group under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxalate salt formation : Acid-base reaction with oxalic acid to improve solubility and stability . Characterization : Intermediates are verified via 1H^1H/13C^13C NMR (e.g., δ 2.8–3.5 ppm for piperazine protons), FTIR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (e.g., molecular ion peak matching calculated MW) .

Q. What analytical methods are recommended for assessing purity and structural integrity?

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify purity (>95% required for pharmacological studies) .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Confirm oxalate salt stability by monitoring decomposition temperatures .

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Spill management : Neutralize acidic oxalate residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the final coupling step?

  • Design of Experiments (DoE) : Screen variables like solvent polarity (DMF vs. THF), temperature (25–60°C), and catalyst loading (EDCI vs. DCC) to maximize yield .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., amide bond formation) .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., unreacted thiazole intermediates) and adjust stoichiometry .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • 2D NMR techniques : Employ 1H^1H-13C^13C HSQC or NOESY to assign ambiguous peaks (e.g., overlapping piperazine and thiophene signals) .
  • X-ray crystallography : Resolve absolute configuration if stereochemical ambiguity exists in the thiazole-piperazine core .
  • Computational modeling : Compare experimental 1H^1H NMR shifts with DFT-calculated chemical shifts for proposed conformers .

Q. What strategies are effective in designing biological activity assays for this compound?

  • Target identification : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-containing inhibitors in ) .
  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects .
    • SAR studies : Modify the thiophene or dimethoxyphenethyl groups to correlate structural changes with activity .

Q. How can stability issues (e.g., oxalate salt decomposition) be addressed during storage?

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Lyophilization : Improve long-term stability by converting the oxalate salt to a lyophilized powder under inert atmosphere .
  • Excipient screening : Test stabilizers (e.g., mannitol or trehalose) in formulation buffers to prevent hydrolysis .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental logP values?

  • Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., ChemAxon) .
  • Fragment analysis : Deconstruct the molecule into substructures (e.g., thiophene, piperazine) to identify contributors to hydrophilicity/hydrophobicity .

Q. What methods confirm the absence of residual solvents in the final product?

  • GC-MS : Quantify traces of DMF or THF below ICH Q3C limits (<880 ppm for DMF) .
  • Karl Fischer titration : Ensure water content <0.5% to prevent oxalate hydrolysis .

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